BocNH-PEG5-CH2CH2Br
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Overview
Description
BocNH-PEG5-CH2CH2Br is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
The primary target of BocNH-PEG5-CH2CH2Br is the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.
Mode of Action
This compound is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The action of this compound, and PROTACs in general, affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cell. By selectively targeting proteins for degradation, PROTACs can influence a variety of cellular processes, depending on the function of the target protein .
Pharmacokinetics
As a protac linker, it is likely to have good cell permeability and stability, enabling it to reach its intracellular targets .
Result of Action
The result of this compound’s action is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of the ubiquitin-proteasome system and, therefore, the efficacy of PROTACs .
Biochemical Analysis
Biochemical Properties
BocNH-PEG5-CH2CH2Br plays a crucial role in biochemical reactions as a linker in the formation of PROTAC molecules . It connects two different ligands, one being a ligand for an E3 ubiquitin ligase and the other for the target protein . The nature of these interactions is primarily determined by the specific ligands used in the PROTAC molecule.
Cellular Effects
The effects of this compound on cells are largely dependent on the specific PROTAC molecule it is part of. As a component of PROTACs, it can influence cell function by enabling the selective degradation of target proteins . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in PROTACs. PROTACs, which include this compound as a linker, function by binding to both a target protein and an E3 ubiquitin ligase . This dual binding leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Metabolic Pathways
As a PROTAC linker, it is likely involved in the ubiquitin-proteasome pathway due to its role in facilitating the degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG5-CH2CH2Br typically involves the reaction of a PEG-based compound with a brominated ethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG5-CH2CH2Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. .
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group. .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, depending on the nucleophile used in the substitution reactions. The deprotection reaction yields the free amine derivative .
Scientific Research Applications
BocNH-PEG5-CH2CH2Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and developing targeted therapies
Biology: Employed in the development of molecular probes and imaging agents for studying biological processes
Medicine: Utilized in the design of targeted drug delivery systems and therapeutic agents
Industry: Applied in the production of specialized polymers and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
BocNH-PEG4-CH2CH2Br: A similar PEG-based linker with a shorter PEG chain.
BocNH-PEG6-CH2CH2Br: A similar PEG-based linker with a longer PEG chain.
BocNH-PEG5-CH2CH2Cl: A similar compound with a chlorine atom instead of bromine
Uniqueness
BocNH-PEG5-CH2CH2Br is unique due to its specific PEG chain length and bromine atom, which provide optimal properties for certain applications in PROTAC synthesis and other research areas. The PEG chain length influences the solubility and flexibility of the linker, while the bromine atom allows for selective substitution reactions .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPCGFYLHACMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34BrNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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